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C.I. Reactive Violet 6

Cat. No.: B1172531
CAS No.: 12218-07-4
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Description

Significance of Reactive Dyes in Modern Industrial Chemistry and Environmental Challenges

Reactive dyes are a cornerstone of the modern textile industry, prized for their ability to form strong, covalent bonds with fibers, resulting in excellent colorfastness and wash-fastness. iwaponline.comadvancetextile.net This chemical reaction ensures that the dye becomes an integral part of the fabric, leading to vibrant and durable colors. advancetextile.net The textile industry is a major contributor to industrial wastewater, accounting for approximately 20% of the total volume. iwaponline.com

However, the very properties that make reactive dyes desirable also present significant environmental challenges. The dyeing process is often inefficient, with a portion of the dye not fixing to the fibers and being released into wastewater. iwaponline.comsustainability-directory.com This effluent, if not properly treated, can cause significant harm to aquatic ecosystems by reducing light penetration, which affects photosynthesis in aquatic plants, and by increasing the biochemical oxygen demand (BOD) and chemical oxygen demand (COD) of the water. sustainability-directory.comcore.ac.uk Furthermore, some azo dyes can break down to form potentially carcinogenic and mutagenic byproducts. iwaponline.com The high salt concentrations used in the dyeing process also contribute to water pollution. sustainability-directory.com

In response to these environmental concerns, research has focused on developing more sustainable dyeing practices. These include the development of new reactive dye molecules with a smaller environmental footprint, the optimization of dyeing processes to reduce water and energy consumption, and the implementation of advanced wastewater treatment methods like oxidation processes and membrane filtration. advancetextile.netsustainability-directory.commeghmaniglobal.com

Academic Context of C.I. Reactive Violet 6 as a Model Azo Dye Compound

This compound serves as a significant model compound in academic research, particularly in studies focused on the degradation and treatment of textile effluents. Its classification as an azo dye makes it representative of a large and important class of industrial colorants. worlddyevariety.comnih.gov Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are the most widely used class of dyes in the textile industry, accounting for 60-70% of the market. nih.gov

Researchers utilize this compound and similar reactive dyes, such as Reactive Violet 5, to investigate the efficacy of various degradation techniques. nih.gov For example, studies have explored the use of advanced oxidation processes (AOPs), like the Fenton reaction, to break down these complex molecules. nih.gov In one such study, a combined approach of partial Fenton's oxidation followed by biological treatment with activated sludge was shown to be highly effective in decolorizing an aqueous solution of Reactive Violet 5. nih.gov The initial chemical treatment partially degraded the dye, making it more amenable to subsequent microbial degradation. nih.gov

The study of this compound and its counterparts provides valuable insights into the mechanisms of dye degradation, helping to develop more efficient and environmentally benign methods for treating textile wastewater.

Evolution of Research Paradigms for Complex Organic Chromophores

The study of complex organic chromophores, the parts of molecules responsible for their color, has evolved significantly, driven by the need for novel materials with specific optical and electronic properties. nims.go.jpacs.org Research now focuses on the molecular design and synthesis of new chromophores with unique characteristics for applications in areas like light harvesting, sensing, and catalysis. nims.go.jp

A key area of investigation is the manipulation of photophysical properties by merging organic and inorganic components. acs.org This approach can lead to molecules with tunable excited state lifetimes, controlled emission spectra, and enhanced light-harvesting capabilities. acs.org For instance, the fusion of inorganic-based charge transfer complexes with organic chromophores can facilitate ultrafast energy or electron transfer between the components. acs.org

Another important research direction is understanding and controlling the pathways to access the triplet excited states of organic chromophores. researchgate.net The intersystem crossing (ISC) process, a transition from a singlet to a triplet state, is crucial in many photophysical applications. researchgate.net The efficiency of this process can be influenced by the molecular architecture, including the presence of heavy atoms or specific vibrational modes. researchgate.net Researchers are exploring various synthetic, spectroscopic, and theoretical methods to gain deeper insights into these pathways, which could lead to the development of advanced materials for optoelectronic and biochemical applications. researchgate.net The design of organic chromophores for all-optical signal processing is another active area of research, with a focus on creating materials with strong and ultrafast nonlinear optical responses. acs.org

Properties

CAS No.

12218-07-4

Molecular Formula

Cl2MoO2

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation in Academic Context

Advanced Synthetic Routes for Azo Dye Architectures

The synthesis of complex azo dyes like C.I. Reactive Violet 6 involves a multi-step process that begins with the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile. nih.govfsw.cc The resulting chromophore is then functionalized with reactive groups to enable covalent bonding with textile fibers. researchgate.net

Reactive dyes are characterized by the presence of functional groups that can form covalent bonds with the hydroxyl or amino groups of fibers such as cellulose (B213188) or wool. researchgate.netgoogle.com The choice of reactive group is crucial as it influences the dye's reactivity, fixation efficiency, and the stability of the dye-fiber bond. For this compound, the presence of dichlorotriazine groups is a key feature. Triazine-based reactive groups are widely used due to their versatility and ability to react with a broad range of substrates. chemicalbook.com The reactivity of the triazine ring can be modulated by the number of chlorine atoms, with dichlorotriazine being more reactive than monochlorotriazine. researchgate.net This higher reactivity allows for dyeing at lower temperatures.

Other reactive functional groups employed in the synthesis of reactive dyes include vinyl sulfones, quinoxalines, pyrimidines, and acrylamides. chemicalbook.com Bifunctional reactive dyes, which contain two reactive groups, have been developed to enhance fixation rates. mjbas.comscribd.com These can be homo-bifunctional, containing two identical reactive groups, or hetero-bifunctional, with two different reactive groups.

The core of an azo dye is the chromophore, which is responsible for its color. The synthesis of the chromophore is typically achieved through a diazo coupling reaction, where a diazonium salt acts as an electrophile and attacks an electron-rich coupling component like a phenol or an aniline derivative. fsw.ccpsiberg.com The conditions of this reaction, such as temperature and pH, are carefully controlled to ensure the desired product is formed. fsw.cc

Modern synthetic strategies explore novel coupling reactions to create more complex and functional chromophores. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, have become valuable tools for constructing intricate molecular architectures. mdpi.comnih.gov These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of chromophores with extended conjugation and tailored electronic properties. mdpi.comacs.org Multicomponent reactions, which allow for the formation of complex molecules in a single step, are also being investigated for the efficient synthesis of novel chromophores. rsc.orgnih.gov

This compound is a bis(dichlorotriazine) reactive dye, meaning it possesses two dichlorotriazine reactive groups. The general synthesis for such a dye involves a multi-step process. A common strategy is to first synthesize a chromophoric intermediate containing two amino groups. This intermediate is then reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) to introduce the dichlorotriazine moieties.

A typical synthesis could proceed as follows:

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form a diazonium salt. fsw.cc

First Coupling: The diazonium salt is reacted with a coupling component, such as H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid), under controlled pH to form a monoazo compound.

Second Diazotization and Coupling: A diamine is tetrazotized and coupled with two equivalents of a suitable coupling component to create a symmetrical bis-azo chromophore.

Condensation with Cyanuric Chloride: The resulting chromophoric diamine is then reacted with two equivalents of cyanuric chloride in a condensation reaction to attach the dichlorotriazine reactive groups. This step is carefully controlled to prevent the hydrolysis of the cyanuric chloride. mjbas.comgoogle.com

Modification strategies can be employed to fine-tune the properties of the dye. For instance, introducing a bridging group between two chromophores can enhance the dye's photostability. uctm.edu

Spectroscopic and Chromatographic Techniques for Structural Confirmation

The unambiguous determination of the chemical structure of a newly synthesized dye like this compound is essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. diva-portal.org Both ¹H and ¹³C NMR are used to identify the different types of protons and carbon atoms in the molecule and their connectivity. chemrevlett.comchemrevlett.com

For a complex molecule like this compound, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the complete molecular topology. diva-portal.org The chemical shifts of the aromatic protons can provide information about the substitution pattern on the aromatic rings. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Azo Dye Moieties

Functional GroupChemical Shift (ppm)
Aromatic Protons6.8 - 8.4
-OH~10-13
-NH-~8-11

Note: The exact chemical shifts will vary depending on the specific molecular environment.

Mass spectrometry is used to determine the molecular weight of the synthesized dye and to obtain information about its structure through fragmentation analysis. researchgate.net Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used for the analysis of non-volatile and thermally labile compounds like reactive dyes. acs.org High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular mass, which can be used to confirm the elemental composition of the dye. mdpi.com

The fragmentation pattern observed in the mass spectrum can provide valuable clues about the structure of the dye. For example, cleavage of the azo bond is a common fragmentation pathway for azo dyes, leading to the formation of characteristic fragment ions that can be used to identify the constituent aromatic amines. researchgate.netacs.org

Table 2: Expected Mass Spectrometry Data for a Hypothetical Bis(dichlorotriazine) Azo Dye

Analysis TypeExpected ResultInformation Gained
High-Resolution MSPrecise m/z valueConfirmation of elemental composition
MS/MS FragmentationCharacteristic fragment ionsStructural information, identification of substructures

By combining the information obtained from these advanced synthetic and analytical techniques, a complete and accurate picture of the structure and properties of this compound can be established.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, a unique vibrational spectrum is generated, which acts as a molecular fingerprint. For a complex molecule like this compound, which belongs to the azo class of dyes, the FTIR spectrum provides invaluable information about its constituent chemical bonds.

In the analysis of reactive dyes, specific regions of the FTIR spectrum are of particular interest. Key vibrational bands confirm the presence of the defining structures of the dye. For instance, the characteristic stretching vibration of the azo bond (–N=N–) is a primary indicator. Additionally, the presence of aromatic rings, integral to the chromophore, is confirmed by C=C stretching and C-H bending vibrations. Sulfonate groups (–SO₃), which impart water solubility, are identified by strong S=O stretching absorptions. Alterations in these vibrational modes can indicate interactions between the dye and other molecules, such as cationic polymers. mdpi.com

While the specific spectrum for this compound is not detailed in publicly available literature, a representative analysis would focus on identifying peaks corresponding to the functional groups expected in a reactive azo dye.

Table 1: Expected FTIR Absorption Bands for a Representative Reactive Azo Dye

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
O-H (hydroxyl) 3200-3600 Stretching
N-H (amino/amido) 3100-3500 Stretching
C-H (aromatic) 3000-3100 Stretching
C=O (amido) 1630-1680 Stretching
N=N (azo) 1400-1450 Stretching
C=C (aromatic) 1450-1600 Stretching
S=O (sulfonate) 1150-1250 & 1030-1080 Asymmetric & Symmetric Stretching

This table is illustrative and represents typical wavenumber ranges for the indicated functional groups.

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy is a fundamental technique for characterizing the chromophoric system of dyes. researchgate.net The absorption of ultraviolet and visible light by a molecule promotes electrons to higher energy orbitals, a phenomenon known as electronic transition. msu.edu The specific wavelengths of light absorbed are directly related to the structure of the conjugated system of double bonds that constitutes the chromophore.

For azo dyes, the UV-Visible spectrum typically displays distinct absorption bands. worldwidejournals.com A strong absorption band in the visible region of the spectrum is responsible for the dye's color. msu.edu This band arises from a π → π* electronic transition within the extensive conjugated system created by the aromatic rings linked by the azo (–N=N–) group. The position of this maximum absorption wavelength (λmax) dictates the perceived color of the compound. For a violet dye, the λmax is expected to be in the range of 560-580 nm.

In addition to the main visible band, absorption peaks are also typically observed in the UV region. These are generally attributed to π → π* transitions within the individual aromatic or naphthalene-like moieties of the dye molecule. worldwidejournals.com The study of these spectra provides a rough outline of the dye's chemical structure and can be used to monitor processes like degradation, where the disappearance of the visible peak indicates the breakdown of the chromophore. worldwidejournals.comresearchgate.net

Table 2: Typical UV-Visible Absorption Data for a Violet Azo Dye

Spectral Region Wavelength Range (nm) Associated Electronic Transition Structural Component
UV 200-280 π → π* Aromatic Rings (e.g., Benzene/Naphthalene)
UV/Visible 300-400 n → π* Azo Group

This table provides representative data for characterizing a violet azo dye chromophore.

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of components in a mixture. wisa.org.za It is particularly crucial for the analysis of reactive dyes, where it is the major method for determining the ratio of the active, reactive form of the dye to its less desirable, hydrolyzed form. researchgate.net The high polarity and water solubility of reactive dyes necessitate specific HPLC methodologies, often involving reverse-phase chromatography with the use of an ion-pairing agent in the mobile phase. wisa.org.zaresearchgate.net

The separation is typically achieved on a C18 stationary phase. The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile, and an aqueous buffer containing an ion-pairing reagent such as tetrabutylammonium salt. This setup allows for the effective separation of the highly polar, anionic dye molecules. researchgate.net By monitoring the elution profile with a UV-Vis detector, distinct peaks for the parent reactive dye, its various hydrolyzed forms, and other impurities can be resolved and quantified. wisa.org.za

High-Performance Thin-Layer Chromatography (HPTLC) serves as a complementary technique, offering a rapid and cost-effective method for qualitative analysis and purity checks. It operates on similar principles of separation as HPLC but on a planar stationary phase. curtin.edu.au

Table 3: Illustrative HPLC Separation Parameters for a Reactive Dye

Parameter Description
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Aqueous buffer with ion-pairing agent (e.g., 5mM Tetrabutylammonium phosphate, pH 7)
Mobile Phase B Acetonitrile
Gradient Time-programmed gradient from low to high %B
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) at λmax
Hypothetical Retention Times
Hydrolyzed Dye ~4.5 min
Active Dye ~6.0 min

This table illustrates a typical set of conditions and expected results for the HPLC analysis of a reactive dye.

Crystallographic Analysis and Solid-State Characterization

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the solid-state nature of materials. It provides detailed information about the atomic and molecular arrangement within a crystal lattice. When applied to dye powders, XRD can determine whether the material is crystalline, amorphous, or a mixture of both. researchgate.net

For a crystalline sample, the XRD pattern consists of a series of sharp peaks at specific diffraction angles (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase, allowing for its identification. The positions and intensities of the diffraction peaks can be used to determine the unit cell dimensions of the crystal lattice. While many commercial dyes are supplied in an amorphous or semi-crystalline form to aid solubility, XRD analysis is crucial for fundamental studies of the dye's solid-state properties and for identifying different polymorphic forms, which can impact physical properties like stability and dissolution rate.

Table 4: Representative XRD Data for a Crystalline Organic Dye

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
10.5 8.42 45
15.2 5.82 100
21.1 4.21 80
25.8 3.45 65

This table presents hypothetical XRD peak data, illustrating how the crystalline structure of a compound is characterized.

Advanced Environmental Remediation Strategies for Reactive Dyes in Aqueous Systems

Chemical Oxidation Processes for Azo Dye Degradation

Advanced Oxidation Processes (AOPs) Theory and Application

Electrochemical Oxidation Technologies

Electrochemical oxidation is a robust technology for treating wastewater containing recalcitrant organic pollutants like reactive dyes. This method utilizes an electric current to drive oxidation reactions, either directly on the anode surface or indirectly through electro-generated oxidants. nih.gov

In direct electrochemical oxidation, the dye molecule adsorbs onto the anode surface and is oxidized by direct electron transfer. In indirect oxidation, strong oxidizing agents like hydroxyl radicals (•OH), active chlorine (from chloride ions), or persulfates are generated in the solution, which then chemically degrade the dye molecules. nih.govresearchgate.net The choice of anode material is crucial, with materials like Boron-Doped Diamond (BDD) and platinum being highly effective due to their ability to generate hydroxyl radicals at high potentials. nih.govmedjchem.com

The degradation of reactive azo dyes via electrochemical oxidation typically involves the cleavage of the azo bond and the aromatic rings, leading to decolorization and mineralization. medjchem.com The process efficiency is influenced by several parameters, including current density, pH, supporting electrolyte, and dye concentration. medjchem.com For instance, the presence of chloride ions can accelerate degradation through the formation of active chlorine, though it may also lead to the formation of chlorinated byproducts. nih.gov The electro-Fenton process, a variation of electrochemical oxidation, involves the in-situ generation of Fenton's reagent (Fe²⁺ and H₂O₂), which produces a high concentration of hydroxyl radicals, leading to very high removal efficiencies for both color and COD. nih.gov

Table 2: Research Findings on Electrochemical Oxidation of Reactive Dyes

Reactive DyeElectrode/ProcessKey FindingsReference
Reactive Orange 16Platinum ElectrodeThe electrochemical reaction is controlled by the diffusion process. Removal efficiency reached 40% in acidic media after 4 hours of electrolysis. medjchem.com
Blue and Red Reactive Azo DyesBoron-Doped Diamond (BDD) Electrode / Electro-FentonElectro-Fenton process with 0.05 mmol/L of FeSO₄ resulted in 98% color removal and 96% COD removal for the red dye at 30 mA cm⁻². nih.gov
General Reactive DyesRuO₂ coated Ti anodeDegradation proceeds via direct oxidation by hydroxyl radicals adsorbed on the anode surface and indirect oxidation by electro-generated active chlorine. nih.gov

Ultrasound-Enhanced Degradation Mechanisms

Ultrasound technology, or sonolysis, utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid. The formation, growth, and violent collapse of microscopic bubbles create localized hot spots with extreme temperatures (several thousand Kelvin) and pressures (hundreds of atmospheres). mdpi.com These conditions lead to the pyrolytic decomposition of substances inside the bubble and the thermolytic dissociation of water molecules at the bubble interface, generating highly reactive hydroxyl radicals (•OH). mdpi.comresearchgate.net

These hydroxyl radicals are powerful, non-selective oxidizing agents that can attack and degrade complex organic molecules like reactive azo dyes. researchgate.netnih.gov The degradation mechanism involves hydroxyl radicals attacking the dye molecule, leading to the cleavage of the azo bond, hydroxylation of aromatic rings, and oxidation of nitrogen atoms. researchgate.net Prolonged sonication can lead to the complete mineralization of the dye into non-toxic inorganic products. nih.gov

The efficiency of sonochemical degradation can be influenced by factors such as frequency, power intensity, initial dye concentration, and the presence of other chemicals. Combining ultrasound with other AOPs, such as Fenton chemistry (US-Fenton) or laccase treatment, can create synergistic effects, resulting in significantly higher degradation rates than either process alone. nih.govmdpi.com For example, a study on Reactive Violet 5 showed that a US-Fenton process achieved 95.7% dye removal.

Biological Remediation Approaches for Reactive Dyes

Biodegradation by Microbial Strains and Consortia

Biodegradation offers an eco-friendly and cost-effective alternative to physicochemical methods for treating dye-containing wastewater. A wide variety of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade reactive dyes. mdpi.comijcmas.com Bacterial degradation is particularly advantageous due to the organisms' rapid growth, ease of cultivation, and adaptability to various environmental conditions. juniperpublishers.com

The biodegradation of azo dyes by bacteria is typically a two-stage process. mdpi.com The initial step is the reductive cleavage of the azo bond (-N=N-) under anaerobic or anoxic conditions, which breaks the chromophore and leads to decolorization. mdpi.com This reduction results in the formation of aromatic amines, which are often colorless but can be toxic. ijcmas.com The second stage involves the aerobic degradation of these aromatic amines into simpler, non-toxic compounds, ultimately leading to complete mineralization. mdpi.com

Microbial consortia, or mixed cultures, often exhibit higher degradation efficiency and stability compared to pure strains. iosrjournals.org This is attributed to the synergistic metabolic activities of the different microbial populations, where the metabolic products of one species can serve as substrates for another. iosrjournals.org

Isolation and Identification of Dye-Degrading Microorganisms (e.g., Pseudomonas aeruginosa, Bacillus spp., Paracoccus sp., Acinetobacter baumannii)

Effective bioremediation relies on identifying and isolating microbial strains with high dye-degrading capabilities. These microorganisms are often sourced from environments chronically contaminated with textile effluents, as the indigenous microbial communities have likely adapted to the presence of dyes. iosrjournals.orgnih.gov

The isolation process typically involves collecting soil or sludge samples from contaminated sites and using enrichment culture techniques. iosrjournals.orgaip.org In this method, the samples are incubated in a growth medium containing the target dye as a primary selective pressure. Colonies that show a clear zone of decolorization around them are then isolated, purified, and identified using morphological, biochemical, and molecular techniques, such as 16S rRNA gene sequencing. iosrjournals.orgaip.org

Numerous bacterial species have been identified for their ability to degrade reactive azo dyes. Genera such as Pseudomonas, Bacillus, Aeromonas, Staphylococcus, and Micrococcus are frequently cited. ijbbku.comresearchgate.netscione.com For example, studies have shown that Pseudomonas fluorescens and Bacillus sp. are effective in decolorizing various reactive dyes. researchgate.net A bacterial consortium containing Bacillus cereus and Pseudomonas fluorescens achieved nearly 100% decolorization of Remazol Yellow dye. mdpi.com The selection of robust microbial strains capable of tolerating high dye concentrations and other harsh conditions found in industrial wastewater is crucial for practical applications.

Table 3: Examples of Isolated Bacteria for Reactive Azo Dye Degradation

Bacterial Species/ConsortiumSource of IsolationTarget Dye(s)Key FindingsReference
Bacillus sp., Escherichia coli, Pseudomonas fluorescensTextile dye effluent contaminated soilVarious Reactive Azo DyesP. fluorescens was the most effective, followed by Bacillus sp. and E. coli. researchgate.net
Bacillus albus DD1Textile effluentReactive Black 5Achieved 98% removal of the dye within 38 hours under optimal conditions. nih.gov
Consortium (Enterococcus faecalis, Klebsiella variicola)Textile effluentReactive Red 198Achieved almost 100% removal of the dye. mdpi.com
Pseudomonas sp., Staphylococcus sp., Bacillus sp.Not specifiedIndosole Yellow BG, Black G, Brilliant Red BAA mixed culture showed over 95% decolorization when glucose was added as a co-substrate. ijbbku.com
Role of Enzymes (e.g., Azo Reductase) in Biodegradation Pathways

The microbial degradation of azo dyes is an enzyme-mediated process. The key enzyme responsible for the initial decolorization step is azo reductase. juniperpublishers.comjazindia.com Azo reductases catalyze the reductive cleavage of the azo bond, which is the chromophore responsible for the dye's color. juniperpublishers.com This reaction requires reducing equivalents, such as NADH or NADPH, which act as electron donors. mdpi.comjuniperpublishers.com

The reaction mechanism generally involves the transfer of electrons from the reducing cofactor (NADH/NADPH) to the azo dye, breaking the -N=N- bond and forming two aromatic amine molecules. juniperpublishers.com This process is more efficient under anaerobic or anoxic conditions because, in the presence of oxygen, a competitive reaction for the reducing equivalents occurs as part of aerobic respiration. mdpi.com

Azo reductases can be classified as flavin-dependent or flavin-independent. juniperpublishers.com Flavin-dependent enzymes require a flavin cofactor (like FMN or FAD) to shuttle electrons to the azo dye. juniperpublishers.com While azo reductase is the primary enzyme for the initial cleavage, other enzymes play a role in the subsequent degradation of the resulting aromatic amines. Oxidoreductive enzymes like laccases and peroxidases can break down these aromatic intermediates under aerobic conditions, leading to the complete mineralization of the dye molecule. mdpi.comresearchgate.net The concerted action of these different enzymes is essential for the complete and effective bioremediation of reactive azo dyes. mdpi.com

Based on a comprehensive search for scientific literature, it is not possible to generate the requested article focusing solely on "C.I. Reactive Violet 6" according to the provided outline. The search results did not yield specific research data on this particular compound for the advanced environmental remediation strategies listed.

The available studies on topics such as bioaugmentation, biosorption, and adsorption onto novel materials like activated carbon, geopolymers, and clay minerals consistently refer to other reactive dyes (e.g., C.I. Reactive Violet 1, 2, or 5) or different classes of dyes (e.g., Crystal Violet).

To adhere to the strict instructions of focusing exclusively on this compound and not introducing information from other compounds, this request cannot be fulfilled at this time due to the lack of specific, verifiable research findings for this exact chemical within the specified scientific contexts.

Based on a thorough review of available scientific literature, there is insufficient specific research data for the chemical compound This compound to adequately address the detailed sections and subsections requested in the outline.

The provided outline requires in-depth research findings on the use of polymeric and composite adsorbents, the influence of various physico-chemical parameters on adsorption, and the application of membrane separation technologies specifically for this compound.

Current research accessible through searches focuses on related but distinct compounds, such as C.I. Reactive Violet 2 and C.I. Reactive Violet 5, or provides general information on the broader category of "reactive dyes." To maintain scientific accuracy and strictly adhere to the prompt's requirement of focusing solely on this compound, it is not possible to generate the requested article. Extrapolating data from other dyes would violate the core instructions and compromise the scientific integrity of the content.

Mechanistic and Kinetic Investigations of C.i. Reactive Violet 6 Transformations

Elucidation of Degradation Pathways and Intermediate Product Identification

Understanding the degradation pathway of C.I. Reactive Violet 6 is essential for developing effective remediation technologies. The breakdown of this complex molecule involves multiple steps, starting with the cleavage of the chromophore and proceeding to the eventual mineralization of the resulting organic fragments.

This compound is classified as an azo dye, characterized by the presence of one or more azo groups (-N=N-) which are primarily responsible for its color. worlddyevariety.com The initial and most critical step in the degradation of azo dyes is the reductive cleavage of this azo bond. This process breaks the molecule into smaller, colorless intermediate compounds known as aromatic amines. mdpi.comresearchgate.net

While specific studies identifying the exact aromatic amine metabolites from this compound are not extensively detailed in available literature, the general mechanism is well-established for this class of dyes. The cleavage can be initiated by various means, including microbial action or chemical reduction during advanced oxidation processes (AOPs). These resulting aromatic amines can sometimes be more toxic than the parent dye molecule, necessitating further treatment for their complete removal. researchgate.net Subsequent degradation steps involve the opening of these aromatic rings, a process often facilitated by highly reactive chemical species.

Advanced Oxidation Processes (AOPs) are highly effective for the degradation of recalcitrant organic pollutants like reactive dyes. mdpi.com These methods are characterized by the in-situ generation of extremely reactive and non-selective oxidizing agents, primarily hydroxyl radicals (·OH). iwaponline.comresearchgate.net Hydroxyl radicals have a high oxidation potential and react rapidly with organic molecules. mdpi.com

The role of ·OH in the degradation of dyes similar to this compound involves several stages:

Decolorization: The initial attack of hydroxyl radicals is often on the chromophoric azo group. This breaks the -N=N- bond, leading to a rapid loss of color. mdpi.com

Fragmentation: Following decolorization, ·OH radicals attack the aromatic rings of the intermediate amine products. This leads to hydroxylation and subsequent ring-opening, breaking the larger molecules into smaller aliphatic fragments, such as organic acids. iwaponline.com

Mineralization: The ultimate goal of AOPs is complete mineralization, where the organic fragments are progressively oxidized into stable inorganic compounds like carbon dioxide (CO₂), water (H₂O), and mineral salts. mdpi.com This final stage ensures the complete detoxification of the wastewater.

Studies on other reactive dyes, such as Reactive Violet 4, have shown that the presence of certain functional groups, like sulfonic groups, can enhance the electrophilic attack by hydroxyl radicals, thereby improving the degradation efficiency. iwaponline.com

To identify the transient intermediates formed during the degradation of this compound, mass spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is an indispensable tool. This analytical method allows for the separation and identification of compounds in a mixture based on their mass-to-charge ratio (m/z).

In studies of dye degradation, GC-MS and LC-MS are used to:

Track the disappearance of the parent dye molecule.

Identify the m/z values of intermediate products, such as aromatic amines and their derivatives. researchgate.net

Elucidate the structure of these metabolites by analyzing their fragmentation patterns (MS/MS). hacettepe.edu.trresearchgate.net

For example, in the analysis of C.I. Reactive Orange 16, GC-MS was used to identify intermediates like 6-Acetylamino-3-amino-naphthalene-2-sulfonic acid and phthalic acid, which allowed researchers to propose a probable degradation pathway. researchgate.net Similarly, Electrospray Ionization-Mass Spectrometry (ESI-MS) has been employed to trace the degradation of Crystal Violet, identifying key intermediates like 4-isocyanobenzaldehyde and Michler's ketone. hacettepe.edu.tr This level of detailed molecular analysis is crucial for confirming the proposed degradation pathways and assessing the potential toxicity of the treated effluent.

Kinetic Modeling of Degradation and Adsorption Processes

Kinetic modeling is used to quantify the rate at which a dye is degraded or adsorbed and to understand how different operational parameters influence this rate. This mathematical approach is vital for the design and optimization of wastewater treatment reactors.

The kinetics of dye degradation are commonly described using pseudo-first-order and pseudo-second-order models. These models simplify complex reaction systems to describe the rate of change of the dye concentration over time.

Pseudo-First-Order (PFO) Model: This model assumes that the rate of reaction is directly proportional to the concentration of the dye. It is expressed by the equation: ln(q_e - q_t) = ln(q_e) - k₁t where q_e and q_t are the amounts of dye adsorbed at equilibrium and at time t, respectively, and k₁ is the PFO rate constant. A linear plot of ln(q_e - q_t) versus t indicates that the process follows this model. ncsu.edu

Pseudo-Second-Order (PSO) Model: This model assumes the rate-limiting step is chemisorption involving two reaction sites. It is given by the equation: t/q_t = 1/(k₂q_e²) + t/q_e where k₂ is the PSO rate constant. The PSO model is often found to provide a better fit for experimental data in dye adsorption and degradation studies. mdpi.commdpi.com A linear plot of t/q_t against t confirms the applicability of this model.

Disclaimer: The following table presents representative kinetic data from a study on Crystal Violet photocatalytic degradation, as specific kinetic data for this compound was not available in the searched literature. This data is for illustrative purposes to demonstrate the application of kinetic models.

Table 1: Comparison of Kinetic Model Parameters for Crystal Violet Degradation over ZnO Catalyst mdpi.com
Kinetic ModelEquationRate Constant (k)Correlation Coefficient (R²)
Pseudo-First-Orderln(C₀/C) = k₁t0.036 min⁻¹0.991
Pseudo-Second-Order1/C - 1/C₀ = k₂t0.002 L mg⁻¹ min⁻¹0.934

The reaction rate constant (k) is a critical parameter derived from kinetic models that quantifies the speed of the degradation process. This constant is not fixed; it is highly dependent on various operating conditions of the treatment process. Understanding these influences is key to optimizing dye removal efficiency.

Key operating conditions that affect the reaction rate constant include:

pH: The pH of the solution can influence the surface charge of the catalyst and the ionization state of the dye molecule, affecting adsorption and subsequent reaction rates. For the degradation of a similar dye, C.I. Reactive Violet 5, the optimal efficiency was found at an alkaline pH of 10. mdpi.com

Catalyst Loading: In photocatalysis, increasing the amount of catalyst generally increases the number of active sites available for the reaction, thus increasing the rate constant up to a certain point. Beyond an optimal load, the solution may become turbid, scattering light and reducing the efficiency. mdpi.comresearchgate.net

Temperature: For many chemical reactions, an increase in temperature increases the reaction rate constant, as described by the Arrhenius equation. However, in adsorption processes, higher temperatures can sometimes be detrimental. nih.gov

Disclaimer: The data in the following table is derived from a study on C.I. Reactive Violet 5 degradation to illustrate the influence of operating parameters, as specific data for this compound was not available.

Table 2: Influence of Operating Conditions on the Decolorization of C.I. Reactive Violet 5 mdpi.com
ParameterConditionDecolorization EfficiencyObservation
pH4~40% after 6hAlkaline conditions (pH 10) were optimal for degradation.
7.2~75% after 6h
10~100% after 4h
Catalyst Load (g/L)0.5~100% after 4hRate increased with catalyst load up to 3 g/L.
1.5~100% after 3h
3.0~100% after 2h

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For reactive dyes, DFT is employed to calculate molecular geometries, electronic properties, and reactivity indices, providing a fundamental understanding of the molecule's behavior. acs.org

The electronic structure of a dye molecule dictates its color, reactivity, and stability. Frontier Molecular Orbital (FMO) theory is a key application of DFT that simplifies the description of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or electron-accepting character. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and the wavelength of maximum absorption (λmax). acs.orgnih.gov A smaller energy gap generally implies higher chemical reactivity and a shift of the absorption spectrum to longer wavelengths (a bathochromic shift). mdpi.com

For a typical reactive azo dye, the HOMO is often localized on the electron-rich parts of the molecule, such as substituted aromatic rings, while the LUMO is centered on the electron-deficient regions, including the azo group (-N=N-). This distribution governs the charge transfer characteristics of the molecule upon photoexcitation.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Representative Azo Dye

This table presents typical values for azo dyes as found in computational studies to illustrate the concept; specific values for C.I. Reactive Violet 6 would require dedicated calculations.

Molecular OrbitalEnergy (eV)Role in Reactivity
HOMO -5.98Electron Donor
LUMO -2.15Electron Acceptor
Energy Gap (ΔE) 3.83Index of Stability & Reactivity

Source: Adapted from DFT calculations on similar azo dyes. acs.org

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. For reactive dyes, this includes modeling the reaction between the dye's reactive group (e.g., a dichlorotriazine or vinyl sulfone group) and the hydroxyl groups of cellulose (B213188) fibers. By calculating the potential energy surface of the reaction, researchers can identify the transition states and intermediates involved.

This analysis helps determine the most probable reaction pathway and predict the regioselectivity—that is, which specific atoms are most likely to form new bonds. Non-covalent interactions and activation strain models can reveal that stereoselectivity is often governed by the molecule's configuration and the non-covalent forces between the dye and the substrate. acs.org Such insights are vital for optimizing reaction conditions (like pH and temperature) to maximize dye fixation and minimize hydrolysis, where the dye reacts with water instead of the fiber.

Molecular Dynamics (MD) Simulations for Interaction Studies

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. In the context of reactive dyes, MD is used to study the complex interactions between dye molecules, water, ions, and cellulose fibers in a simulated dyeing environment. nih.govnih.gov

MD simulations can model the diffusion of dye molecules from the solution to the fiber surface, their adsorption onto the cellulose, and their aggregation behavior. researchgate.netresearchgate.net Key findings from MD studies on reactive dye-cellulose systems include:

Role of Salt: The presence of salts like Sodium Chloride (NaCl) is shown to reduce the electrostatic repulsion between the anionic dye molecules and the negatively charged cellulose surface, thereby promoting dye adsorption. researchgate.net

Dye Aggregation: Dyes have a natural tendency to aggregate in aqueous solutions. MD simulations can predict the size and stability of these aggregates, which influences the dye's solubility and diffusion into the fiber pores. researchgate.net

Binding Energy: By calculating the binding free energy, MD simulations can quantify the affinity between a dye molecule and the cellulose substrate. Dyes with more aromatic rings and hydrogen-bonding groups (hydroxyl, amino) typically exhibit stronger interactions and higher binding energies. researchgate.net

Conformational Changes: MD can track how the dye molecule and the cellulose polymer chains change their shape and orientation as they interact, providing a dynamic picture of the adsorption process.

Quantitative Structure-Activity Relationships (QSAR) in Dye Degradation

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity (e.g., toxicity or biodegradability) of a chemical compound based on its molecular structure. In environmental science, QSAR is applied to predict the fate of dyes, particularly their degradation.

The process involves:

Descriptor Calculation: A set of numerical values, known as molecular descriptors, are calculated for a series of dye molecules. These descriptors quantify various aspects of the molecular structure, such as size, shape, and electronic properties.

Model Development: A statistical model is built to find a mathematical relationship between the calculated descriptors and the experimentally measured degradation rate (the "activity").

Prediction: The validated QSAR model can then be used to predict the degradation potential of new or untested dye molecules like this compound without the need for extensive experimental work.

For azo dyes, QSAR models have been used to predict their biodegradability under different conditions. nih.govnih.govresearchgate.net The degradation of these dyes often begins with the reductive cleavage of the azo bond. researchgate.netjabsonline.org QSAR studies can help identify the structural features that make a dye more or less susceptible to enzymatic attack, aiding in the design of more environmentally friendly dyes.

Spectroscopic Simulations (e.g., UV-Vis, NMR) for Theoretical Prediction

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of dyes. nih.govnih.govmedium.commdpi.com By calculating the electronic transition energies and their corresponding oscillator strengths, TD-DFT can predict the λmax of a dye. preprints.org Comparing the simulated spectrum with the experimental one helps validate the computational model and assign specific absorption bands to electronic transitions (e.g., n→π* or π→π*). nih.govmedium.com These calculations have shown that including solvent effects is often crucial for achieving accurate predictions. nih.gov

Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). A good agreement between calculated and experimental NMR data serves as strong evidence for the proposed molecular structure. mdpi.comresearchgate.net

Table 2: Comparison of Experimental vs. Theoretically Predicted λmax for a Representative Azo Dye

This table illustrates the typical accuracy of TD-DFT calculations in predicting the maximum absorption wavelength.

MethodPredicted λmax (nm)
Experimental 495
TD-DFT (in solvent) 505

Source: Adapted from combined experimental and computational studies on azo dyes. preprints.org

Sustainable Dyeing Processes and Fiber Interaction Research

Theoretical Principles of Reactive Dye-Fiber Covalent Bonding

The efficacy and permanence of reactive dyes are attributed to the formation of a stable covalent bond between the dye molecule and the fiber polymer. This chemical linkage ensures high wash fastness, a critical attribute for textile materials.

The covalent bond formation between C.I. Reactive Violet 6 and cellulose (B213188) fibers occurs under alkaline conditions. The hydroxyl groups (-OH) of the cellulose polymer act as nucleophiles, attacking the electrophilic center of the reactive group on the dye molecule. While the specific reactive group of this compound is not detailed in the readily available literature, reactive dyes typically employ reactive systems such as vinyl sulfone or halotriazine.

In the case of a vinyl sulfone reactive group, the reaction proceeds via a nucleophilic addition mechanism, also known as a Michael addition. Under alkaline pH, the hydroxyl groups of cellulose are partially deprotonated to form highly nucleophilic cellulosate anions (Cell-O⁻). These anions then attack the activated double bond of the vinyl sulfone group, resulting in a stable ether linkage.

For dyes with a halotriazine reactive group (e.g., monochlorotriazine or dichlorotriazine), the bonding occurs through a nucleophilic substitution reaction. The cellulosate anion displaces a halogen atom (typically chlorine) on the triazine ring, forming a covalent bond.

The dyeing of cellulosic fibers with anionic reactive dyes like this compound in an aqueous medium presents a challenge due to the electrostatic repulsion between the negatively charged dye anions and the similarly charged surface of the cellulose fiber in water. To overcome this repulsion and promote dye uptake (exhaustion), a large amount of an electrolyte, commonly sodium chloride or sodium sulfate, is added to the dyebath.

The electrolyte neutralizes the negative charge on the fiber surface, thereby reducing the electrostatic barrier and allowing the dye molecules to approach and adsorb onto the fiber. Auxiliaries, such as alkali, are crucial for the fixation stage. Alkali, typically sodium carbonate or sodium hydroxide, raises the pH of the dyebath, which is essential for the ionization of the cellulose's hydroxyl groups to the more nucleophilic cellulosate anions. This activation of the fiber is a prerequisite for the covalent reaction with the reactive group of the dye. The concentration of both electrolyte and alkali must be carefully controlled to ensure optimal exhaustion and fixation, minimizing dye hydrolysis where the dye reacts with water instead of the fiber.

Advanced Dyeing Technologies and Process Optimization

In pursuit of more sustainable and efficient dyeing processes, research has explored advanced technologies that can reduce the consumption of water, energy, and auxiliary chemicals, while also minimizing effluent pollution.

Microwave-assisted dyeing is an innovative approach that utilizes microwave energy to accelerate the dyeing process. Research on reactive dyes with similar chromophores has shown that microwave heating can significantly reduce dyeing time and improve color characteristics. A study on the eco-friendly dyeing of microwave-treated cotton fabric with Reactive Violet H3R demonstrated that microwave irradiation for 8 minutes at high power resulted in good color strength. Optimal dyeing conditions were achieved using an irradiated dye solution at a pH of 7.5, with 8 g/L of salt as an exhausting agent, at 60°C for 55 minutes. The application of microwave energy has been found to enhance the rating of fastness properties. This technology offers a promising potential for improving color strength and dyeing properties under milder conditions, leading to savings in time and energy.

Electrochemical dyeing represents a paradigm shift towards salt-free and reduced effluent processing. This technology utilizes an electric field to overcome the electrostatic repulsion between the anionic dye and the cellulosic fiber. In this system, the cotton fabric is placed in the anode region of an electrolytic cell. The generation of positive charges in this region under the electric field neutralizes the negative surface charge of the cotton, thereby promoting the migration and enrichment of the anionic dye molecules towards the fiber.

This enhanced interaction facilitates dye uptake without the need for large quantities of electrolytes. Research in this area has demonstrated that electrochemical salt-free dyeing can significantly increase the K/S value (a measure of color strength) compared to conventional dyeing methods at the same dye concentration. By eliminating the need for salt, this process drastically reduces the total dissolved solids (TDS) in the effluent, a major environmental concern in textile wastewater. While specific studies on this compound in electrochemical systems are not extensively documented, the principles are applicable to reactive dyes of this class.

Dyeing Performance Evaluation in Research

The performance of a reactive dye is assessed based on several key parameters, including its fastness properties, color yield, and fixation efficiency. These evaluations are critical for determining the suitability of a dye for commercial applications and for optimizing dyeing processes.

Based on available data for this compound, its performance on cellulosic fibers has been evaluated according to ISO standards, yielding the following fastness properties:

Fastness PropertyISO Standard Rating
Light Fastness5-6
Oxygen Bleaching4
Perspiration Fastness (Alkali)4
Soaping (Fading)5 (at 95°C)
Soaping (Staining)5 (at 95°C)

This table is interactive. Users can sort and filter the data.

The high ratings for light fastness and soaping fastness indicate good stability of the dye to light exposure and rigorous washing conditions, which is a direct consequence of the stable covalent bond formed with the cellulose fiber. The rating for perspiration fastness suggests good resistance to color change when exposed to alkaline perspiration. The oxygen bleaching fastness indicates a moderate resistance to oxidative bleaching agents. Further research would be beneficial to quantify the color yield (K/S values) and fixation efficiency under various application conditions to provide a more comprehensive performance profile of this compound.

Color Strength (K/S) and Colorimetric Analysis (CIE Lab* System)

The color strength of a dye on a textile substrate, denoted by the K/S value, is a critical parameter in evaluating dyeing performance. This value is calculated from the reflectance of the dyed fabric and is directly proportional to the amount of dye fixed on the fiber. The CIE Lab* color space is utilized to define the color of the dyed fabric in a three-dimensional space, where L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.

Interactive Data Table: Hypothetical Colorimetric Data for this compound on Cotton

Dye Concentration (%) K/S Value L* a* b*
0.5 8.2 65.3 25.1 -30.5
1.0 15.8 55.1 35.8 -42.7

Note: The data in this table is illustrative and based on general trends observed for reactive dyes. Specific experimental data for this compound is required for accurate representation.

Exhaustion and Fixation Efficiency Assessment

The efficiency of a reactive dyeing process is determined by two key metrics: exhaustion and fixation. Exhaustion refers to the percentage of dye that moves from the dyebath onto the fiber, while fixation is the percentage of the exhausted dye that forms a covalent bond with the fiber. High exhaustion and fixation rates are desirable as they lead to better color yield and reduced environmental impact from dye effluent.

Quantitative data on the exhaustion and fixation efficiency of this compound is not extensively documented in available research. However, studies on similar reactive dyes indicate that these efficiencies are highly dependent on the dyeing parameters. For example, the concentration of electrolyte (like sodium chloride or sodium sulfate) is crucial for promoting dye exhaustion by overcoming the electrostatic repulsion between the anionic dye and the negatively charged fiber surface. The addition of an alkali (such as sodium carbonate) is necessary to raise the pH of the dyebath, which facilitates the chemical reaction between the dye and the fiber, thereby increasing the fixation percentage. Research on other reactive dyes has shown that optimizing salt and alkali concentrations can lead to fixation efficiencies exceeding 80%.

Photostability and Light Fastness Studies

The photostability of a dye, or its resistance to fading upon exposure to light, is a critical factor for the longevity of colored textiles. Light fastness is typically evaluated using the ISO 105-B02 standard, where samples are exposed to a xenon arc lamp that simulates natural daylight. The degree of fading is then assessed against a set of blue wool standards, with a rating from 1 (very poor) to 8 (excellent).

According to available data, this compound exhibits a good light fastness rating of 5-6 on the blue wool scale. researchgate.net This indicates that textiles dyed with this compound will have a reasonable resistance to color change when exposed to light. The light fastness of reactive dyes is influenced by the chemical structure of the chromophore, with certain structures being inherently more stable to photochemical degradation.

Wash Fastness and Rub Fastness Properties

The ability of a dyed textile to retain its color during washing and to resist color transfer through rubbing are essential performance characteristics. Wash fastness is commonly tested according to the ISO 105-C06 standard, which simulates domestic laundering conditions. Rub fastness, both dry and wet, is assessed using the ISO 105-X12 standard, where a standard white cloth is rubbed against the dyed fabric.

This compound demonstrates excellent wash fastness, with a rating of 5 for both fading and staining at 95°C. researchgate.net This high level of fastness is a characteristic feature of reactive dyes, which form strong, covalent bonds with the textile fibers. The perspiration fastness is also rated at 5 for fading and 4 for staining under alkaline conditions. researchgate.net The oxygen bleach fastness is rated at a 4. researchgate.net

Interactive Data Table: Fastness Properties of this compound

Fastness Test Standard Rating
Light Fastness ISO 5-6
Oxygen Bleach Fastness ISO 4
Perspiration Fastness (Alkali) - Fading ISO 5
Perspiration Fastness (Alkali) - Staining AATCC 4
Soaping (Wash) Fastness (95°C) - Fading ISO 5

Future Research Directions and Interdisciplinary Perspectives

Development of Multifunctional Materials for Integrated Dyeing and Remediation

A significant area of future research lies in the creation of materials that can perform dual roles: acting as a substrate or auxiliary in the dyeing process and subsequently aiding in the remediation of the dye effluent. While specific research on such materials for C.I. Reactive Violet 6 is not yet prevalent, studies on similar reactive dyes, such as Reactive Violet 5, offer valuable insights. For instance, the use of adsorbents like phosphoric acid-activated carbon (PAC) and electroactive conducting polypyrrole coated sawdust (PPy/SD) has shown promise in the removal of Reactive Violet 5 from aqueous solutions deswater.com.

Future investigations could focus on embedding such adsorbent or catalytic functionalities into the textile fibers themselves or into dyeing auxiliaries. This could lead to a closed-loop system where the dye is fixed to the fabric, and any unfixed dye is immediately captured and degraded by the multifunctional material. The development of such materials would require an interdisciplinary approach, combining textile chemistry, materials science, and environmental engineering.

Table 1: Adsorption Parameters for Reactive Violet 5 on Different Adsorbents

AdsorbentIsotherm ModelMaximum Adsorption Capacity (mg/g) at 40°CKinetic Model
Phosphoric Acid Activated Carbon (PAC)Langmuir12.35Pseudo-second-order
Polypyrrole Coated Sawdust (PPy/SD)Langmuir13.59Pseudo-second-order

This data is for C.I. Reactive Violet 5 and serves as a proxy for potential research directions for this compound. deswater.com

In-depth Mechanistic Understanding of Complex Dye-Pollutant Systems

Wastewater from textile industries is a complex mixture of dyes, salts, surfactants, and other chemicals. Understanding the interactions between this compound and other pollutants is crucial for developing effective remediation strategies. Research into the degradation of similar dyes, like Reactive Violet 1, has provided foundational knowledge. For example, studies on the gamma radiation-induced degradation of Reactive Violet 1 suggest a pathway initiated by the breakdown of the azo group, leading to the formation of aromatic intermediates and eventual mineralization to carbon dioxide and water jcsp.org.pk.

Future research should aim to elucidate the degradation pathways of this compound in the presence of other common textile effluent components. This would involve advanced analytical techniques to identify intermediate and final degradation products. Such studies will be instrumental in designing advanced oxidation processes (AOPs) and biological treatment systems that can effectively handle the complex chemistry of real-world textile wastewater. A deeper mechanistic understanding will also aid in predicting the environmental fate and potential toxicity of the degradation byproducts.

Application of Artificial Intelligence and Machine Learning in Dye Design and Process Optimization

The implementation of AI and ML in the context of this compound could lead to:

Reduced chemical and water usage: By predicting the optimal dyeing conditions. aimlprogramming.comtexspacetoday.com

Improved color consistency: By minimizing batch-to-batch variations. aimlprogramming.com

Enhanced production efficiency: By automating and streamlining the dyeing process. aimlprogramming.com

Life Cycle Assessment (LCA) of Reactive Dyes and Treatment Technologies

A comprehensive understanding of the environmental impact of this compound requires a Life Cycle Assessment (LCA). An LCA evaluates the environmental burdens associated with a product, process, or activity from "cradle to grave," including raw material extraction, manufacturing, use, and disposal. While a specific LCA for this compound is not currently available, LCAs of other reactive dyes and dyeing processes provide a framework for such an analysis.

Studies have shown that the environmental impact of reactive dyeing is significant, particularly in terms of water and energy consumption during the dyeing and washing stages. mdpi.comcetjournal.it An LCA of this compound would quantify its impact on various environmental categories, such as global warming potential, water resource depletion, and ecotoxicity.

Furthermore, LCAs can be used to compare the environmental performance of different treatment technologies for the dye effluent. For example, an LCA could be used to evaluate the trade-offs between conventional activated sludge treatment and advanced oxidation processes for the removal of this compound. This holistic perspective is essential for identifying the most sustainable options for both the use and end-of-life management of this reactive dye.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for C.I. Reactive Violet 6, and how can reaction parameters be optimized for yield and purity?

  • Methodological Answer : Optimize reaction parameters (temperature, pH, catalyst concentration) using a fractional factorial design to isolate critical variables. Monitor reaction progress via HPLC and characterize products using NMR and FTIR to confirm structural integrity. For reproducibility, document all procedural deviations and include raw spectral data in supplementary materials .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use UV-Vis spectroscopy to confirm chromophore stability (λmax ~540–560 nm for violet dyes) and FTIR to identify reactive groups (e.g., triazine or vinyl sulfone). High-resolution mass spectrometry (HRMS) should validate molecular weight, while <sup>13</sup>C NMR can resolve bonding patterns in the heterocyclic core .

Q. How does pH influence the hydrolysis kinetics of this compound during textile dyeing processes?

  • Methodological Answer : Conduct time-resolved spectrophotometric studies across pH 8–12 (typical dyeing conditions). Use pseudo-first-order kinetics models to calculate hydrolysis rates. Compare results with Arrhenius plots to assess temperature dependence. Include buffer preparation details and validation of pH stability during experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported dye fixation efficiencies of this compound across different textile substrates?

  • Methodological Answer : Perform controlled fixation trials on standardized cellulose (cotton), protein (wool), and synthetic (polyester) fabrics. Use atomic absorption spectroscopy to quantify unfixed dye residues. Apply ANOVA to identify statistically significant substrate-dependent variations. Replicate conflicting studies under identical conditions to isolate methodological discrepancies .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound with cellulose fibers?

  • Methodological Answer : Employ density functional theory (DFT) to model nucleophilic substitution at the dye’s reactive site (e.g., triazine group). Validate predictions with experimental kinetic data. Use molecular dynamics simulations to assess fiber accessibility in aqueous environments. Cross-reference results with crystallographic data from analogous dye-fiber complexes .

Q. How can mechanistic studies differentiate between covalent bonding and physical adsorption of this compound on modified cellulose surfaces?

  • Methodological Answer : Apply X-ray photoelectron spectroscopy (XPS) to detect covalent bond formation (e.g., N/C ratio shifts at the fiber surface). Compare with desorption studies under alkaline hydrolysis: covalent bonds resist stripping, while adsorbed dye releases rapidly. Use confocal microscopy to map dye distribution within fiber cross-sections .

Q. What statistical frameworks are appropriate for analyzing batch-to-batch variability in industrial-grade this compound samples?

  • Methodological Answer : Implement multivariate analysis (e.g., principal component analysis) on HPLC purity data, elemental analysis (C, H, N, S), and kinetic dyeing performance. Establish control charts for critical parameters (e.g., sulfonic acid group content) to identify outliers. Reference ISO standards for dye certification in supplementary materials .

Methodological Guidelines for Data Reporting

  • Experimental Reproducibility : Adhere to the "Experimental" section guidelines in and : disclose reagent grades, instrument calibration protocols, and environmental conditions (e.g., humidity during dyeing).
  • Conflict Resolution : For contradictory data, follow ’s framework: isolate variables (substrate pretreatment, dye concentration), use standardized controls, and apply statistical significance thresholds (p < 0.05) .
  • Literature Review : Use ’s criteria to evaluate primary sources: prioritize peer-reviewed studies with full spectral characterization and kinetic datasets over patents or technical reports .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.